Diarachidonyl diglyceride

Catalog No.
S631071
CAS No.
82231-61-6
M.F
C43H68O5
M. Wt
665.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diarachidonyl diglyceride

CAS Number

82231-61-6

Product Name

Diarachidonyl diglyceride

IUPAC Name

[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C43H68O5

Molecular Weight

665.0 g/mol

InChI

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+

InChI Key

FVXRWZPVZULNCQ-UXMFVEJOSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Synonyms

1,2-sn-diradylglycerol, 2-arachidonyl diglyceride, diarachidonin, diarachidonyl diglyceride, diarachidonylglycerol, diradylglycerol

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC

Understanding Diarachidonin's Role in Signaling Pathways

One prominent area of research explores Diarachidonin's involvement in cellular signaling pathways. These pathways are vital for communication within and between cells, influencing various cellular responses. Studies have shown that Diarachidonin can interact with enzymes like phospholipase A2 (PLA2), which releases fatty acids like arachidonic acid from cell membranes. Arachidonic acid serves as a precursor for various signaling molecules, including prostaglandins and leukotrienes, which play significant roles in inflammation, blood pressure regulation, and other physiological processes [].

Potential Applications in Inflammation Research

Diarachidonin's involvement in inflammation has garnered considerable scientific interest. Research suggests that it might modulate inflammatory responses by influencing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes []. Some studies have investigated the potential of Diarachidonin as a therapeutic agent in inflammatory conditions like arthritis and asthma. However, further research is necessary to fully understand its potential and establish its efficacy in clinical settings [].

Diarachidonyl diglyceride is a specific type of diglyceride characterized by the presence of two arachidonic acid molecules esterified to a glycerol backbone. Arachidonic acid is a polyunsaturated fatty acid that plays a crucial role in cellular signaling and is a precursor to various bioactive lipids. Diarachidonyl diglyceride is notable for its involvement in the activation of protein kinase C, a key enzyme in signal transduction pathways that regulate various physiological processes, including inflammation, cell growth, and differentiation.

The synthesis of diarachidonyl diglyceride typically involves the esterification of glycerol with arachidonic acid. This can occur through several chemical pathways:

  • Direct Esterification: This method involves reacting glycerol with arachidonic acid in the presence of an acid catalyst, resulting in the formation of diarachidonyl diglyceride and water.
  • Transesterification: In this process, triglycerides containing arachidonic acid are reacted with glycerol, leading to the formation of diarachidonyl diglyceride along with other glycerides.
  • Glycerolysis: This reaction involves breaking down triglycerides using glycerol as a nucleophile, facilitated by an alkaline catalyst, which produces a mixture of mono-, di-, and triglycerides.

These reactions are generally conducted under controlled temperature and pressure conditions to optimize yield and purity.

Diarachidonyl diglyceride exhibits significant biological activity primarily through its role as a second messenger in cellular signaling pathways. It is known to:

  • Activate protein kinase C, which plays a critical role in various cellular processes such as proliferation, differentiation, and apoptosis.
  • Serve as a precursor for the synthesis of endocannabinoids, which are involved in regulating pain, mood, and appetite.
  • Influence inflammatory responses by modulating the production of eicosanoids derived from arachidonic acid.

Research indicates that diarachidonyl diglyceride may also have implications in metabolic disorders and cancer biology due to its effects on cell signaling pathways.

The synthesis methods for diarachidonyl diglyceride include:

  • Chemical Synthesis:
    • Direct Esterification: Glycerol is reacted with arachidonic acid using an acid catalyst.
    • Transesterification: Triglycerides rich in arachidonic acid are reacted with glycerol.
  • Enzymatic Methods:
    • Utilizing lipases to catalyze the esterification reaction between glycerol and arachidonic acid can provide higher specificity and yield compared to chemical methods.
  • Glycerolysis:
    • This process involves using triglycerides as starting materials and glycerol as a nucleophile under alkaline conditions to produce diarachidonyl diglyceride along with other glycerides.

Diarachidonyl diglyceride has several applications across various fields:

  • Pharmaceuticals: It is studied for its potential therapeutic effects related to inflammation and cancer treatment due to its role in modulating signaling pathways.
  • Nutraceuticals: Its incorporation into dietary supplements aims to promote health benefits associated with omega-6 fatty acids.
  • Food Industry: Used as an emulsifier or stabilizer in food products due to its ability to enhance texture and shelf-life.

Interaction studies involving diarachidonyl diglyceride focus on its effects on cellular signaling pathways. It has been shown to interact with various proteins involved in signal transduction, particularly:

  • Protein Kinase C: Diarachidonyl diglyceride activates specific isoforms of protein kinase C, influencing downstream signaling cascades.
  • Endocannabinoid Receptors: It may modulate the activity of cannabinoid receptors by serving as a precursor for endocannabinoids.

These interactions underscore its importance in both physiological and pathological processes.

Diarachidonyl diglyceride belongs to a larger class of compounds known as diglycerides. Here are some similar compounds along with their unique features:

Compound NameStructure DescriptionUnique Features
1,2-DiacylglycerolTwo acyl groups attached at positions 1 and 2Commonly found in biological membranes
1,3-DiacylglycerolTwo acyl groups attached at positions 1 and 3Involved in lipid metabolism; serves different functions
MonoacylglycerolOne acyl group attached at one positionImportant emulsifiers; used widely in food applications
Arachidonoyl glycerolOne arachidonic acid attached to glycerolActs as an endocannabinoid; involved in pain regulation

Diarachidonyl diglyceride is unique due to its specific structure featuring two arachidonic acid moieties, which distinguishes it from other diglycerides that may contain different fatty acids or fewer acyl chains. Its specific biological activities related to inflammation and cell signaling further highlight its distinctiveness within this compound class.

XLogP3

12.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

664.50667527 g/mol

Monoisotopic Mass

664.50667527 g/mol

Heavy Atom Count

48

Dates

Last modified: 04-14-2024

Explore Compound Types